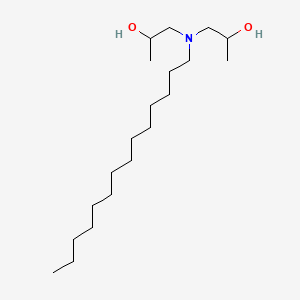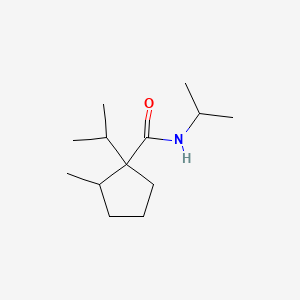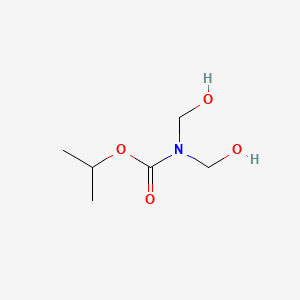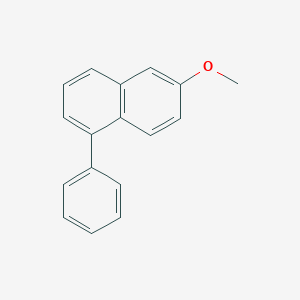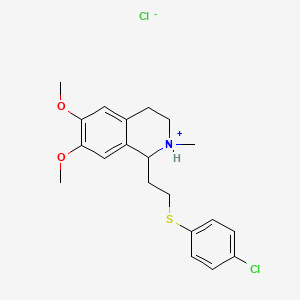
Ammonium 3-nitrosulphanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 3-nitrosulphanilate, also known as ammonium 4-amino-3-nitrobenzenesulfonate, is a chemical compound with the molecular formula C6H9N3O5S. It is a salt formed from the combination of ammonium and 3-nitrosulphanilate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-nitrosulphanilate typically involves the nitration of 4-aminobenzenesulfonic acid followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 3-nitrosulphanilate, which is then neutralized to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure the safety and efficiency of the production process. The final product is purified through crystallization and filtration to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 3-nitrosulphanilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of 4-amino-3-nitrobenzenesulfonic acid.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium 3-nitrosulphanilate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic reagent.
Wirkmechanismus
The mechanism of action of ammonium 3-nitrosulphanilate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially leading to antimicrobial and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium 4-nitrobenzenesulfonate
- Ammonium 3-nitrobenzenesulfonate
- Ammonium 2-nitrobenzenesulfonate
Uniqueness
Ammonium 3-nitrosulphanilate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
50667-33-9 |
|---|---|
Molekularformel |
C6H6N2O5S.H3N C6H9N3O5S |
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
azanium;4-amino-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);1H3 |
InChI-Schlüssel |
PMIOTMCKYPQSSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


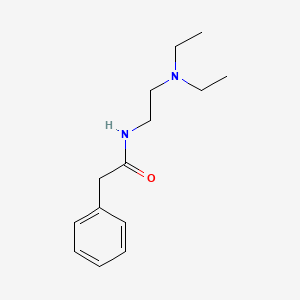
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
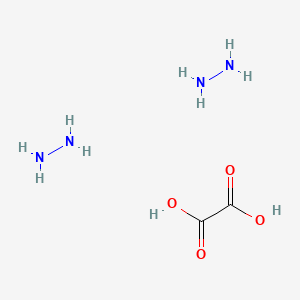


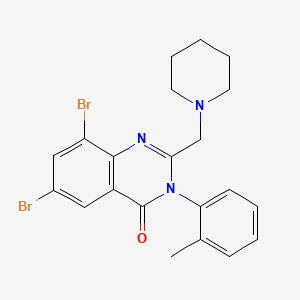
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)

![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
